molecular formula C16H17NO B3119649 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 25263-48-3

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3119649
CAS No.: 25263-48-3
M. Wt: 239.31 g/mol
InChI Key: XGLBDOMSNOULHH-UHFFFAOYSA-N
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Description

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a synthetic analog based on the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . THIQ-based compounds are recognized as potent inhibitors of tubulin polymerization, specifically targeting the colchicine binding site, which is a crucial mechanism for developing anticancer agents . Structural optimizations on the THIQ core, particularly at the 1-position and with methoxy substitutions on the aromatic ring, have yielded compounds with exceptional cytotoxicity against a panel of human tumor cell lines, including multidrug-resistant phenotypes . Beyond oncology, the THIQ scaffold presents significant research value in other therapeutic areas. This compound is of high interest for investigating the NF-κB signaling pathway, a key mediator in cellular processes like inflammation and proliferation, whose aberrant activation is implicated in various cancers . The compound is intended for research applications only, including as a building block in medicinal chemistry, a candidate for high-throughput screening, and a tool compound for studying biochemical pathways in oncology and immunology. For Research Use Only. This product is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-18-14-7-8-15-13(11-14)9-10-17-16(15)12-5-3-2-4-6-12/h2-8,11,16-17H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLBDOMSNOULHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(NCC2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201231802
Record name 1,2,3,4-Tetrahydro-6-methoxy-1-phenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25263-48-3
Record name 1,2,3,4-Tetrahydro-6-methoxy-1-phenylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25263-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-6-methoxy-1-phenylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201231802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions typically include the use of hydrochloric acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can have different biological activities and properties .

Scientific Research Applications

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent for neurodegenerative diseases and other conditions.

    Industry: It is used in the development of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include neurotransmitter systems, where the compound can influence the release or uptake of neurotransmitters, thereby affecting neuronal signaling .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Differences Among THIQ Derivatives

Compound Name Substituents Molecular Weight Key Pharmacological Activity Reference
6-Methoxy-1-phenyl-THIQ 6-OCH₃, 1-Ph 253.31 NO synthesis inhibition (Alzheimer’s potential)
6,7-Dimethoxy-1-phenyl-THIQ 6,7-di-OCH₃, 1-Ph 283.34 Anticonvulsant precursor
CKD712 [(S)-1-α-naphthylmethyl-6,7-diOH-THIQ] 6,7-di-OH, 1-α-naphthylmethyl 325.38 VEGF induction via HO-1 (wound healing)
1-Methyl-1-phenyl-THIQ 1-CH₃, 1-Ph 223.32 Parkinsonism-related metabolism
6-Trifluoromethyl-THIQ hydrochloride 6-CF₃ 237.67 Not explicitly stated (structural analog)
6-(Methylsulfonyl)-THIQ 6-SO₂CH₃ 211.28 Undisclosed (synthetic intermediate)

Substituent Position and Bioactivity

  • 6-Methoxy vs. 6,7-Dimethoxy Derivatives: The addition of a methoxy group at the 7-position (6,7-dimethoxy-1-phenyl-THIQ) shifts activity from NO inhibition to anticonvulsant precursor roles, likely due to enhanced electron-donating effects and altered lipophilicity .
  • 6-Methoxy vs.

Functional Group Impact on Therapeutic Utility

  • Hydroxyl Groups (CKD712): The 6,7-dihydroxy substitution in CKD712 enables induction of heme oxygenase-1 (HO-1), promoting VEGF-mediated wound healing. This contrasts sharply with the methoxy-substituted target compound, highlighting the role of polar vs. nonpolar substituents in directing biological pathways .
  • Naphthylmethyl vs. Phenyl Substituents : CKD712’s 1-α-naphthylmethyl group enhances steric bulk and aromatic interactions, improving binding to cellular targets involved in HO-1 upregulation compared to the simpler phenyl group in 6-methoxy-1-phenyl-THIQ .

Metabolic and Pharmacokinetic Comparisons

  • Brain Penetration: Compounds like 1-methyl-1-phenyl-THIQ and its analogs (e.g., TIQ, 1MeTIQ) exhibit high BBB permeability, with brain concentrations 4.5× higher than blood levels .
  • Metabolic Stability : Methoxy groups generally resist oxidative metabolism better than hydroxyl groups. For instance, CKD712’s 6,7-dihydroxy groups are prone to glucuronidation, whereas 6-methoxy-1-phenyl-THIQ’s methoxy substituent likely enhances metabolic stability .

Biological Activity

6-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline (6-MPH) is a compound belonging to the tetrahydroisoquinoline (THIQ) class, which has garnered attention for its diverse biological activities. This article explores the biological activity of 6-MPH, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The structure of 6-MPH includes a methoxy group attached to a phenyl ring, influencing its chemical properties and biological activities. The presence of these functional groups enhances its pharmacological profile compared to other THIQ derivatives.

6-MPH primarily interacts with the serotonin system. It inhibits the high-affinity uptake of serotonin (5-HT), leading to increased serotonin levels in the synaptic cleft. This action may contribute to its potential therapeutic effects in treating mood disorders such as depression and anxiety.

Biochemical Pathways

The compound's inhibition of serotonin reuptake enhances serotonergic activity, which is crucial for mood regulation. Additionally, it may influence other neurotransmitter systems, contributing to its broad spectrum of biological effects.

Anticancer Activity

Recent studies have shown that 6-MPH exhibits significant anti-proliferative activity against various cancer cell lines. For instance, it has been tested against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines with promising results.

Cell Line IC50 (μM)
HepG-2< 25
MCF-7Moderate activity (26–50)

These findings suggest that 6-MPH could be a candidate for further development in cancer therapeutics .

Neuroprotective Effects

In addition to its anticancer properties, 6-MPH has been studied for neuroprotective effects. It may inhibit nitric oxide synthase (NOS) production in activated microglial cells, indicating a potential role in neuroinflammatory conditions . This activity could be beneficial in treating neurodegenerative diseases.

Case Studies

A study evaluated various THIQ derivatives, including 6-MPH, for their ability to inhibit 17β-hydroxysteroid dehydrogenases, enzymes involved in steroid metabolism. The results indicated that modifications at specific positions significantly affected inhibitory potency. For example, compounds with electron-withdrawing groups exhibited higher activity compared to those with electron-donating groups .

Research Applications

6-MPH is not only significant in medicinal chemistry but also serves as a building block for synthesizing more complex molecules. Its versatility makes it valuable in pharmaceutical development and research.

Q & A

Q. What methodologies are used to establish structure-activity relationships (SAR) for tetrahydroisoquinoline derivatives?

  • Methodological Answer :
  • Systematic Derivatization : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) at positions 1, 6, and 7 .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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